![molecular formula C23H25N3OS B2749305 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1019153-69-5](/img/structure/B2749305.png)

2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

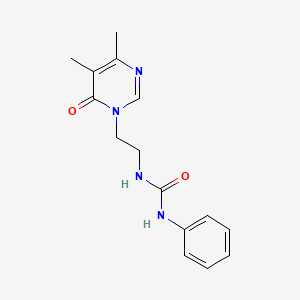

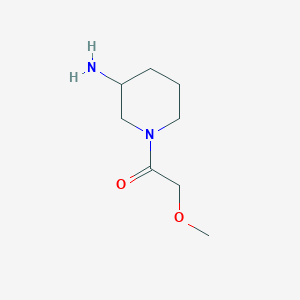

The compound “2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of an acyl group attached to -NH2 .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene but with two nitrogen atoms replacing two of the carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the acetamide group might influence its solubility in water .Scientific Research Applications

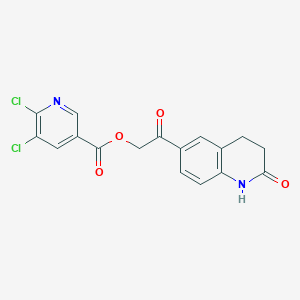

- The synthesized compound has demonstrated potent anticancer activity. It belongs to a class of N-(tetrahydroquinolin-1-yl) furancarboxamides, which are known for their ability to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB inhibitors are valuable in cancer drug research .

- The compound’s structure suggests potential antibacterial and antifungal properties. Such derivatives have been reported to exhibit inhibitory effects against various pathogens, including bacteria and fungi .

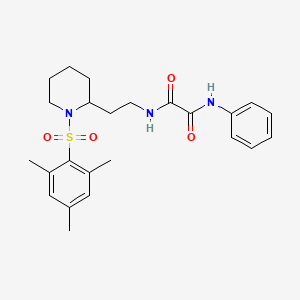

- Compounds with similar structures have anti-inflammatory properties. In particular, lipopolysaccharide (LPS)-induced inflammatory mediators derived from this class of compounds may have a beneficial impact on brain disorders involving neuroinflammation .

- The compound may act as an immunological modulator. Immunomodulators play a crucial role in regulating the immune response and can be explored further for potential therapeutic applications .

- Related derivatives have shown effective suppression of influenza viruses. This property could be relevant for antiviral drug development .

- The compound’s anti-proliferation activities have been evaluated using HSC-T6 cells (Rat Hepatic Stellate Cells) in vitro. These cells serve as a convenient model for screening anti-proliferative agents .

Anticancer Properties

Antibacterial and Antifungal Activity

Anti-Inflammatory Effects

Immunomodulation

Influenza Virus Inhibition

Anti-Proliferation Screening

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell division, growth, and differentiation.

Mode of Action

The compound interacts with its target by binding to the active site of the Tyrosine-protein kinase SYK . This interaction can lead to changes in the conformation of the enzyme, potentially altering its activity and resulting in downstream effects.

Biochemical Pathways

Given the role of tyrosine-protein kinase syk, it is likely that the compound influences pathways related to cell growth and differentiation .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biological context. Given its target, the compound could potentially influence cell growth and differentiation .

properties

IUPAC Name |

2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-5-18-8-6-7-16(3)22(18)26-21(27)14-28-23-24-12-11-20(25-23)19-10-9-15(2)17(4)13-19/h6-13H,5,14H2,1-4H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARBPDODWSTDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2749224.png)

![Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2749226.png)

![1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2749228.png)

![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)

![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)

![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749233.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2749243.png)